2-tert-butyl-N-[2-(2-methoxyphenyl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide
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Description
The compound “2-tert-butyl-N-[2-(2-methoxyphenyl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide” is a complex organic molecule. It contains several functional groups including a tert-butyl group, a methoxyphenyl group, an ethyl group, an imidazo[1,2-b]pyridazine ring, and a carboxamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the tert-butyl group might be introduced via a Friedel-Crafts alkylation, while the carboxamide could be formed through a reaction with an amine and a carboxylic acid .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The imidazo[1,2-b]pyridazine ring system is a fused ring system that is likely to contribute significantly to the compound’s properties .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the various functional groups present. For example, the carboxamide could potentially undergo hydrolysis to form a carboxylic acid and an amine .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its structure and functional groups. For example, the presence of the polar carboxamide group and the nonpolar tert-butyl group could give the compound both polar and nonpolar characteristics .Future Directions
Properties
IUPAC Name |
2-tert-butyl-N-[2-(2-methoxyphenyl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c1-20(2,3)17-13-24-18(22-17)10-9-15(23-24)19(25)21-12-11-14-7-5-6-8-16(14)26-4/h5-10,13H,11-12H2,1-4H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMUBOAZQJWZMDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NCCC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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